6-Fluoropicolinic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

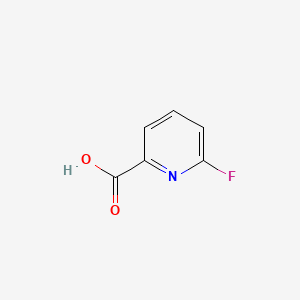

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEMCUFYSOEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280229 | |

| Record name | 6-Fluoropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-69-7 | |

| Record name | 402-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoropicolinic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropicolinic acid, systematically known as 6-fluoropyridine-2-carboxylic acid, is a fluorinated pyridine derivative that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a fluorine atom and a carboxylic acid group on a pyridine ring, imparts desirable properties to molecules that incorporate this scaffold. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, highlighting its role as a critical building block in the development of advanced chemical entities.

Core Chemical and Physical Properties

This compound is a white to pale brown crystalline powder. The introduction of a fluorine atom, the most electronegative element, at the 6-position of the picolinic acid backbone significantly influences the electronic properties of the molecule, enhancing its utility in organic synthesis.[1] The physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 402-69-7 | [2] |

| Molecular Formula | C₆H₄FNO₂ | [2] |

| Molecular Weight | 141.10 g/mol | [2] |

| Appearance | White to yellow to pale brown powder or crystalline powder | [2] |

| Melting Point | 139-143 °C | [2] |

| Flash Point | 139.0 ± 22.3 °C | [2] |

| Purity | Typically ≥ 98.0% | [2] |

Spectroscopic Data

| Property | Value | Reference(s) |

| SMILES String | OC(=O)c1cccc(F)n1 | |

| InChI | 1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| InChI Key | DIEMCUFYSOEIDU-UHFFFAOYSA-N |

Synthesis and Purification

Representative Synthesis Protocol: Oxidation of a Halogenated Picoline

This protocol is adapted from the synthesis of a related halogenated picolinic acid and serves as a representative example.

Materials:

-

6-halo-2-methylpyridine (starting material)

-

Dilute sulfuric acid (solvent)

-

Potassium dichromate (oxidant)

-

Sodium tungstate dihydrate (catalyst)

-

Phase transfer catalyst (e.g., 18-crown-6)

-

Potassium carbonate solution

-

Hydrochloric acid

-

Organic solvent for extraction (e.g., chloroform)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer, add the starting 6-halo-2-methylpyridine, dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and the phase transfer catalyst.

-

Heat the reaction mixture to approximately 105 °C and maintain for several hours (e.g., 6 hours), monitoring the reaction progress.[1]

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate and wash the filter cake with ice-cold water.

-

Dissolve the crude product in an aqueous potassium carbonate solution by heating.

-

Cool the solution and extract with an organic solvent like chloroform to remove unreacted starting material and other impurities.[1]

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude 6-halopicolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.[3][4][5]

Procedure:

-

Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).[5]

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[3][4]

-

To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the product.[3][4]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[3][5]

-

Dry the crystals thoroughly to remove any residual solvent.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons are influenced by the positions of the fluorine and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton is also expected.[6][7][8]

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[10]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.[10]

-

C-F stretching vibrations.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.

-

Column: A reversed-phase column, such as a C18 column, is typically employed for the analysis of organic acids.[11][12][13]

-

Mobile Phase: A common mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is crucial for achieving good peak shape and retention for acidic analytes.[12][14]

-

Detection: UV detection is suitable for this compound due to the presence of the aromatic pyridine ring.[14][15]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The incorporation of the 6-fluoropyridine moiety can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.

The electron-withdrawing nature of the fluorine atom can influence the pKa of the molecule and its ability to participate in hydrogen bonding, which can be critical for target binding. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug.

While there is no evidence to suggest that this compound itself is a modulator of specific signaling pathways, it is a crucial component of numerous biologically active compounds that do interact with various cellular targets.[16][17][18][19][20]

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique chemical properties, conferred by the presence of a fluorine atom on the pyridine ring, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals with improved efficacy and metabolic stability. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development.

References

- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. ercatech.ch [ercatech.ch]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. glsciences.eu [glsciences.eu]

- 14. hplc.eu [hplc.eu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Intracellular signaling pathways involved in the regulation of gene expression by pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 6-Fluoropicolinic Acid for Advanced Research & Development

Abstract

6-Fluoropicolinic acid is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its strategic incorporation of a fluorine atom onto the pyridine-2-carboxylic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical characteristics, a validated synthesis protocol, key applications in drug discovery, and essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and structural identifiers.

The systematic IUPAC name for this compound is 6-fluoropyridine-2-carboxylic acid [1]. It is also commonly referred to as 6-fluoro-2-pyridinecarboxylic acid.

| Identifier | Value | Source |

| CAS Number | 402-69-7 | [2] |

| Molecular Formula | C₆H₄FNO₂ | [2] |

| Molecular Weight | 141.10 g/mol | [2] |

| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)F) | [1] |

| InChI Key | DIEMCUFYSOEIDU-UHFFFAOYSA-N | [1] |

| PubChem Substance ID | 24881462 |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its handling requirements. The presence of the electronegative fluorine atom significantly influences the electronic character of the pyridine ring and the acidity of the carboxylic acid group.

| Property | Value | Notes |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 139-143 °C | |

| Purity | Typically ≥97-98% | |

| Solubility | Slightly soluble in water | [3] |

| Flash Point | 139.0 ± 22.3 °C |

These properties are critical for process chemists and researchers when selecting appropriate solvents and reaction conditions. The defined melting point range is a key indicator of purity.

Synthesis and Manufacturing

The synthesis of this compound is a crucial process for ensuring a reliable supply for research and manufacturing. A common and effective laboratory-scale method involves the oxidation of a readily available starting material, 2-fluoro-6-methylpyridine.

Expert Rationale for Synthesis Route

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a classic and robust transformation. 2-fluoro-6-methylpyridine is an ideal precursor because the C-F bond is generally stable under these oxidative conditions. Potassium permanganate (KMnO₄) is chosen as the oxidant due to its high reactivity and cost-effectiveness. The reaction is performed in water, which acts as a green and safe solvent. The workup procedure, involving filtration of manganese dioxide (MnO₂) byproduct followed by acidification, is straightforward and allows for effective isolation of the desired product.

Detailed Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine

This protocol describes a validated method for the synthesis of this compound[4].

Materials:

-

2-Fluoro-6-methylpyridine (1.0 eq)

-

Potassium permanganate (KMnO₄) (approx. 2.8 eq)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (EtOH)

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-6-methylpyridine (e.g., 2.5 g, 22.5 mmol) in water (170 mL), add potassium permanganate (2 g, 12.65 mmol) in portions[4].

-

Heating and Oxidation: Heat the mixture to reflux. While refluxing, add the remaining potassium permanganate (8 g, 50.63 mmol) in batches over a period of time. Continue to heat at reflux for 3 hours to ensure the reaction goes to completion[4].

-

Quenching and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) should be removed by filtration[4].

-

Product Isolation: Acidify the clear filtrate with a concentrated HCl solution. This will protonate the carboxylate and cause the product to precipitate[4].

-

Purification: Concentrate the acidified solution under reduced pressure. The resulting residue can be triturated with hot ethanol. The solid product is then collected by filtration, and the filtrate can be concentrated to recover more product. This process yields this compound as a white solid[4].

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating more complex molecules with enhanced biological properties[5]. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles[6][7].

Key Advantages of Fluorine Incorporation:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Enhanced Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity[6].

-

Modulation of pKa: A fluorine atom can lower the basicity of nearby nitrogen atoms, which can be crucial for optimizing a drug's solubility and cell permeability.

-

Lipophilicity Tuning: Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cell membranes[6].

This compound is a key intermediate in the synthesis of fluorinated heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals[8]. Its structure is found within various classes of biologically active molecules, including those investigated for antimicrobial and anticancer activities[8]. The pyridine ring is a privileged scaffold in drug design, and functionalized picolinic acids are frequently used in coupling reactions, such as amide bond formation, to build larger, more complex drug candidates[8].

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

-

Causes skin irritation (H315)[9].

-

Causes serious eye irritation/damage (H318, H319)[9].

-

May be harmful if swallowed (H302)[10].

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[9][10].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation[10]. Wash hands thoroughly after handling[9].

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[10].

-

Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice[9].

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[10].

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[11].

Always consult the latest Safety Data Sheet (SDS) from your supplier before use[9].

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle makes it an invaluable intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist looking to leverage its potential in their research and development programs.

References

- 1. fishersci.fi [fishersci.fi]

- 2. novasynorganics.com [novasynorganics.com]

- 3. 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 860296-24-8 [chemicalbook.com]

- 4. 2-Fluoropyridine-6-carboxylic acid | 402-69-7 [chemicalbook.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3-Amino-6-fluoropicolinic acid | Benchchem [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Synthesis of 6-Fluoropicolinic Acid from 2-Fluoro-6-Methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-fluoropicolinic acid from 2-fluoro-6-methylpyridine. The core of this transformation lies in the selective oxidation of the methyl group at the 6-position of the pyridine ring to a carboxylic acid. This document outlines a primary synthetic methodology based on established procedures for analogous compounds and discusses a viable alternative approach. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to support research and development activities in the pharmaceutical and fine chemical industries.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Its synthesis from the readily available starting material, 2-fluoro-6-methylpyridine, is a key transformation for accessing a range of complex pharmaceutical intermediates. The primary synthetic route involves the oxidation of the methyl group, a common yet powerful reaction in organic synthesis.

Core Synthesis Pathway: Oxidation of 2-Fluoro-6-methylpyridine

The principal transformation for the synthesis of this compound from 2-fluoro-6-methylpyridine is the oxidation of the benzylic methyl group. Strong oxidizing agents are required for this conversion. This guide details a primary method utilizing potassium dichromate and an alternative approach with potassium permanganate.

Physicochemical Properties of Key Compounds

For clarity and easy reference, the key properties of the starting material and the final product are summarized in the table below.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

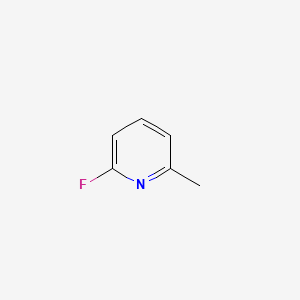

| 2-Fluoro-6-methylpyridine |  | C₆H₆FN | 111.12[1] | Liquid | 407-22-7[1] |

| This compound |  | C₆H₄FNO₂ | 141.10[2] | Solid[2] | 402-69-7[2] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Oxidation with Potassium Dichromate (Proposed)

This protocol is adapted from a documented procedure for the synthesis of the structurally similar 6-chloro-3-fluoro-2-picolinic acid, suggesting its high applicability for the target transformation.[3][4]

Reaction Scheme:

Figure 1: Oxidation of 2-Fluoro-6-methylpyridine with Potassium Dichromate.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Fluoro-6-methylpyridine | 111.12 | 10.0 g | 0.090 |

| Potassium Dichromate (K₂Cr₂O₇) | 294.18 | 40.0 g | 0.136 |

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | 329.85 | 1.0 g | 0.003 |

| 18-Crown-6 | 264.32 | 0.2 g | 0.00076 |

| Sulfuric Acid (98%) | 98.08 | As required | - |

| Deionized Water | 18.02 | As required | - |

| Sodium Hydroxide | 40.00 | As required | - |

| Hydrochloric Acid (conc.) | 36.46 | As required | - |

| Dichloromethane (DCM) | 84.93 | As required | - |

| Ice | - | As required | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a dilute sulfuric acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 80 mL of deionized water.

-

Addition of Reagents: To the stirred sulfuric acid solution, add potassium dichromate (40.0 g), sodium tungstate dihydrate (1.0 g), and 18-crown-6 (0.2 g).

-

Initiation of Reaction: Add 2-fluoro-6-methylpyridine (10.0 g) to the mixture.

-

Heating: Heat the reaction mixture to a temperature between 100-110 °C and maintain this temperature with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it carefully over a large volume of crushed ice with stirring.

-

Work-up:

-

Filter the resulting suspension to remove the solid chromium salts. Wash the filter cake with a small amount of cold water.

-

Combine the filtrate and washings. Adjust the pH to be strongly basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

-

Wash the basic aqueous solution with dichloromethane (3 x 50 mL) to remove any unreacted starting material and non-acidic impurities.

-

Separate the aqueous layer and cool it in an ice bath.

-

-

Isolation of Product: Carefully acidify the cold aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate of this compound should form.

-

Purification:

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.

-

Dry the product under vacuum to a constant weight.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., water-ethanol mixture).

-

Method 2: Oxidation with Potassium Permanganate (Alternative)

This method is based on the known reactivity of potassium permanganate as a strong oxidizing agent for converting alkyl side-chains on aromatic rings to carboxylic acids.[5] A similar transformation has been reported for the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine at high temperatures.[6]

Reaction Scheme:

Figure 2: Oxidation of 2-Fluoro-6-methylpyridine with Potassium Permanganate.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Fluoro-6-methylpyridine | 111.12 | 10.0 g | 0.090 |

| Potassium Permanganate (KMnO₄) | 158.03 | 30.0 g | 0.190 |

| Sodium Hydroxide | 40.00 | As required | - |

| Hydrochloric Acid (conc.) | 36.46 | As required | - |

| Sodium Bisulfite (NaHSO₃) | 104.06 | As required | - |

| Deionized Water | 18.02 | As required | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-fluoro-6-methylpyridine (10.0 g) in 200 mL of water. A small amount of a co-solvent like pyridine or tert-butanol can be added to improve solubility if necessary.

-

Addition of Oxidant: Heat the solution to 80-90 °C. Add potassium permanganate (30.0 g) portion-wise over a period of 1-2 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate should disappear as the reaction proceeds.

-

Reaction Monitoring: Maintain the reaction at reflux (around 100 °C) with vigorous stirring for 4-8 hours, or until the reaction is complete as indicated by TLC or HPLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the hot mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings. If the solution is still colored with permanganate, add a small amount of sodium bisulfite until the solution becomes colorless.

-

-

Isolation of Product:

-

Concentrate the aqueous solution under reduced pressure to about half of its original volume.

-

Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Purification: Recrystallize the crude product from a suitable solvent if necessary.

Process Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 3: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Potassium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. Avoid contact with skin and eyes.

-

Concentrated acids and bases (sulfuric acid, hydrochloric acid, sodium hydroxide) are corrosive and should be handled with appropriate care and PPE.

-

The oxidation reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

This technical guide provides detailed methodologies for the synthesis of this compound from 2-fluoro-6-methylpyridine. The proposed primary method, utilizing potassium dichromate, is based on a well-documented procedure for a closely related substrate and offers a reliable pathway to the desired product. An alternative method using potassium permanganate is also presented, providing flexibility in the choice of oxidizing agent. The provided experimental details, data tables, and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a research and development setting. Researchers should perform a thorough risk assessment before carrying out any of the described procedures.

References

- 1. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氟吡啶-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties and Melting Point of 6-Fluoropicolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the physical and chemical characteristics of 6-Fluoropicolinic acid. It provides a detailed examination of its core properties and presents rigorous methodologies for the accurate determination of its melting point, a critical parameter for quality assessment and application in research and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 402-69-7) is a fluorinated pyridine carboxylic acid derivative that has emerged as a key building block in modern organic synthesis.[1] The strategic placement of a fluorine atom on the pyridine ring imparts unique electronic properties, enhancing metabolic stability and modulating the acidity of the carboxylic acid group.[2] These features make it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where it is instrumental in developing novel therapeutic agents and functional materials.[1] A precise understanding of its physical properties is therefore not merely academic but a prerequisite for its effective and reproducible application in high-stakes synthesis pathways.

Core Physicochemical Profile

A foundational understanding of this compound's key physical and chemical parameters is essential for its proper handling, storage, and deployment in synthetic protocols. The following table summarizes its most critical properties as established in authoritative chemical literature.

| Property | Value | Source(s) |

| IUPAC Name | 6-Fluoro-2-pyridinecarboxylic acid | [3] |

| Synonyms | This compound | |

| CAS Number | 402-69-7 | [3] |

| Molecular Formula | C₆H₄FNO₂ | [1][3] |

| Molecular Weight | 141.10 g/mol | [1][3] |

| Appearance | White to yellow or pale brown crystalline powder | [1][3][4] |

| Melting Point | 139-143 °C | [1][3][4] |

| Purity | Typically ≥97-98% | [3] |

| Predicted pKa | 3.30 ± 0.10 | [4] |

| Predicted Boiling Point | 306.3 ± 22.0 °C | [4] |

Expert Insight: The melting point range of 139-143 °C is a crucial specification for this compound.[1][3] A sharp melting range within this window is a primary indicator of high purity. Impurities, such as residual solvents or starting materials, will typically cause a depression and broadening of the melting range. The predicted pKa of 3.30 suggests a moderately strong acid, a property influenced by the electron-withdrawing effects of both the nitrogen atom in the pyridine ring and the fluorine substituent.

The Definitive Guide to Melting Point Determination

The melting point is the most accessible and informative physical property for assessing the purity of a crystalline solid like this compound. Its determination must be performed with precision and accuracy.

Standard Methodology: Capillary Melting Point Analysis

This protocol describes the use of a standard digital melting point apparatus, a common instrument in synthetic chemistry labs.

Principle: This technique relies on the precise measurement of the temperature at which a crystalline solid transitions to a liquid phase under a controlled heating rate. The visual observation of this phase change allows for the determination of a melting range.

Step-by-Step Experimental Protocol:

-

Sample Preparation (The Dry-Packing Method):

-

Rationale: Proper sample preparation is critical to ensure uniform heat transfer. Air pockets or moisture can lead to inaccurate readings.

-

Step 1a: Place a small amount (approx. 10-20 mg) of this compound onto a clean, dry watch glass. The sample must be a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

-

Step 1b: Tap the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample enters the tube.

-

Step 1c: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm is achieved.

-

-

Apparatus Operation and Measurement:

-

Rationale: A slow heating rate near the expected melting point is essential for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.

-

Step 2a: Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Step 2b: Set a rapid heating ramp (e.g., 10-15 °C/min) to a temperature approximately 20 °C below the expected melting point (i.e., to ~120 °C).

-

Step 2c: Once the target temperature is reached, reduce the heating rate to a slow ramp of 1-2 °C/min.

-

Step 2d: Observe the sample closely through the magnifying viewport.

-

Step 2e: Record the temperature (T₁) at which the first drop of liquid appears.

-

Step 2f: Record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.

-

Step 2g: The reported melting point is the range T₁ - T₂.

-

Advanced Methodology: Differential Scanning Calorimetry (DSC)

For a more quantitative and thermodynamically rigorous analysis, DSC is the gold standard. It measures the heat flow into the sample as a function of temperature.

Workflow for DSC Analysis of this compound

Caption: Standard workflow for melting point determination via DSC.

Interpreting the DSC Thermogram: The output is a plot of heat flow versus temperature. The melting process appears as a large endothermic peak. The onset temperature of this peak is often reported as the melting point, as it represents the beginning of the phase transition under ideal equilibrium conditions. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus), a valuable thermodynamic property.

Conclusion

This compound is a compound of significant utility in specialized chemical synthesis. The physical properties detailed herein, particularly the melting point of 139-143 °C, serve as critical quality control benchmarks.[1][3][4] The protocols provided for both capillary and DSC analysis represent self-validating systems for verifying the purity and identity of the material. By employing these rigorous analytical practices, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Spectroscopic Profile of 6-Fluoropicolinic Acid: A Technical Guide

Introduction

6-Fluoropicolinic acid, with the chemical formula C₆H₄FNO₂ and CAS number 402-69-7, is a fluorinated pyridine carboxylic acid derivative.[1] Its structural features make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Molecular and Physical Properties

-

IUPAC Name: 6-Fluoropyridine-2-carboxylic acid

-

Synonyms: this compound

-

Molecular Formula: C₆H₄FNO₂[1]

-

Molecular Weight: 141.10 g/mol [1]

-

Melting Point: 139-143 °C

-

Appearance: White crystalline powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for this compound based on data from analogous compounds and established principles of NMR spectroscopy.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.1-8.3 | d | ~8.0 | H-4 |

| ~7.8-8.0 | t | ~7.8 | H-5 |

| ~7.4-7.6 | d | ~7.6 | H-3 |

| >10 | br s | - | -COOH |

Note: The exact chemical shifts can be influenced by the solvent and concentration. The carboxylic acid proton is often broad and may exchange with D₂O.[2]

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~160-165 (d, ¹JCF) | C-6 |

| ~148-152 | C-2 |

| ~140-145 (d, ³JCF) | C-4 |

| ~125-130 (d, ³JCF) | C-5 |

| ~110-115 (d, ²JCF) | C-3 |

Note: The carbon attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons will show smaller couplings to fluorine.[3]

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00).[4]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid group and the fluorinated aromatic ring.

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1710-1760 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium | C=C and C=N stretching (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1100 | Strong | C-F stretch |

| 800-900 | Medium-Strong | C-H out-of-plane bending |

Note: The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[3]

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data (Predicted)

-

Molecular Ion (M⁺): m/z = 141.02 (calculated for C₆H₄FNO₂⁺)[1][5]

-

Major Fragment Ions (Predicted):

-

m/z = 124: Loss of OH (M⁺ - 17)

-

m/z = 96: Loss of COOH (M⁺ - 45)

-

m/z = 69: Corresponding to the fluoropyridyl cation after loss of COOH and HCN.

-

Note: The fragmentation pattern can be influenced by the ionization technique used.[6]

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source can be used.

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a suitable mass range (e.g., m/z 50-300). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. rsc.org [rsc.org]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 6-Fluoropicolinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Fluoropicolinic acid (CAS No: 402-69-7), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the absence of extensive published quantitative solubility data for this compound, this guide offers a scientifically grounded framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the physicochemical properties of this compound, comparing it to its parent compound, picolinic acid, and analyzing the influence of fluorine substitution, this document provides valuable insights into its solubility behavior. Furthermore, detailed experimental protocols and an overview of modern computational prediction methods are presented to empower researchers to generate reliable solubility data in their own laboratories.

Introduction to this compound and its Significance

This compound, with the chemical formula C₆H₄FNO₂, is a fluorinated derivative of pyridine-2-carboxylic acid (picolinic acid). It is a white to off-white crystalline solid with a melting point in the range of 139-143 °C. The strategic placement of a highly electronegative fluorine atom at the 6-position of the pyridine ring significantly alters the electronic properties of the molecule, making it a valuable building block in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility data informs the choice of reaction media, crystallization conditions for purification, and the development of suitable formulations for biological screening and final product delivery. This guide aims to bridge the current knowledge gap by providing a comprehensive resource on the solubility of this important chemical intermediate.

Theoretical Considerations for the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4]

Structural Features of this compound Influencing Solubility

The solubility of this compound is dictated by three primary structural features:

-

The Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This group promotes solubility in polar, protic solvents such as alcohols and water.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions.

-

The Fluorine Atom (-F): As the most electronegative element, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the overall polarity of the molecule.[5] While the C-F bond is polar, the introduction of fluorine can increase a molecule's overall lipophilicity.[3]

A key structural feature of picolinic acid, and by extension this compound, is the potential for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen.[6][7] This can reduce the extent of intermolecular hydrogen bonding with the solvent, thereby influencing its solubility profile compared to its isomers, nicotinic and isonicotinic acid.[7][8]

Comparison with Picolinic Acid

To estimate the solubility of this compound, it is instructive to first examine the known solubility of its parent compound, picolinic acid. A recent study provided quantitative solubility data for picolinic acid in three polar solvents at approximately 293 K:[8]

-

Water: Very soluble (approx. 862.5 g/kg)

-

Ethanol: Significantly less soluble (approx. 57.1 g/kg)

-

Acetonitrile: Even less soluble (approx. 17.0 g/kg)

This trend highlights the importance of hydrogen bonding for the solubility of picolinic acid, with the protic solvents (water and ethanol) being more effective than the polar aprotic solvent (acetonitrile).

The Impact of 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position is expected to modulate the solubility of picolinic acid in several ways:

-

Increased Acidity: The strong electron-withdrawing effect of the fluorine atom will increase the acidity of the carboxylic acid (i.e., lower its pKa).[5] This could enhance solubility in basic aqueous solutions due to salt formation.

-

Altered Polarity and Dipole Moment: The C-F bond introduces a strong dipole, which will alter the overall molecular dipole moment and polarity. This can affect interactions with polar solvents.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which might enhance its solubility in less polar organic solvents.[3]

-

Crystal Lattice Energy: Changes in molecular symmetry, polarity, and intermolecular interactions due to the fluorine atom will affect how the molecules pack in the crystal lattice. This change in crystal lattice energy can have a significant impact on solubility.

Given these competing effects, it is challenging to predict the exact quantitative impact on solubility without experimental data. However, a qualitative estimation can be made. The increased lipophilicity might lead to a slight increase in solubility in moderately polar to non-polar aprotic solvents compared to picolinic acid. The effect on solubility in polar protic solvents is more complex, as the altered acidity and potential disruption of intermolecular hydrogen bonding patterns could either increase or decrease solubility.

Qualitative Solubility Prediction

Based on the theoretical considerations above, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1. This table is intended as a guide for initial solvent screening.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The carboxylic acid group can form strong hydrogen bonds with these solvents. Solubility may be comparable to or slightly different from picolinic acid due to the electronic effects of fluorine. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Moderately Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[9] |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Sparingly Soluble to Moderately Soluble | A balance of polar and non-polar characteristics. The increased lipophilicity from the fluorine atom may enhance solubility in these solvents compared to picolinic acid. |

| Non-Polar | Toluene, Hexane, Chloroform | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant solubility in non-polar solvents. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for obtaining accurate solubility values. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[4]

Workflow for Experimental Solubility Determination

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the solid, then carefully pipette the supernatant.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This is often the preferred method to ensure no solid particles are carried over.

-

-

-

Quantification by HPLC:

Caption: HPLC quantification workflow.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Sample Analysis: Accurately dilute a known volume of the saturated supernatant with the same solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample using the equation of the line from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Computational Approaches to Solubility Prediction

In recent years, in silico methods have become increasingly valuable for predicting the solubility of small molecules, offering a rapid and cost-effective alternative to experimental determination, especially in the early stages of research.[10][11][12] These methods can be broadly categorized into thermodynamic and machine learning approaches.[13]

-

Thermodynamics-Based Models: These models, such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents), attempt to predict solubility from first principles by calculating the chemical potential of the solute in the solvent.[10]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined solubility data.[13]

-

Machine Learning and Deep Learning Models: More recently, advanced machine learning algorithms, including deep neural networks (DNNs) and graph convolutional networks (GCNs), have been applied to large datasets of known solubilities to build predictive models.[9][12][14] These models can learn complex relationships between molecular structure and solubility.[14][15]

While these computational tools can provide valuable estimations, their accuracy is dependent on the quality and size of the training datasets and the applicability of the model to the specific chemical space of interest.[10][11][12] For a novel compound like this compound, it is recommended to use these predictions as a guide and to confirm the results with experimental data. A variety of commercial and open-source software packages are available for solubility prediction.[16][17]

Conclusion

While direct, quantitative solubility data for this compound in a wide array of organic solvents is not yet prevalent in the scientific literature, this guide provides a robust framework for understanding and determining this critical physicochemical property. By analyzing its molecular structure, comparing it to its non-fluorinated analog, picolinic acid, and considering the well-established effects of fluorination, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided herein offers a reliable method for generating high-quality, quantitative solubility data. Furthermore, the introduction of computational prediction tools highlights the evolving landscape of physicochemical property determination. This comprehensive guide empowers researchers, chemists, and drug development professionals to effectively utilize this compound in their synthetic and formulation endeavors, thereby accelerating innovation in the pharmaceutical and agrochemical sectors.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. novasynorganics.com [novasynorganics.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 13. lifechemicals.com [lifechemicals.com]

- 14. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemaxon.com [chemaxon.com]

A Comprehensive Technical Guide to 6-Fluoropicolinic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety data, handling protocols, and technical information for 6-Fluoropicolinic acid (CAS RN: 402-69-7), a key building block in the pharmaceutical and agrochemical industries. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory and manufacturing setting.

Chemical and Physical Properties

This compound is a white to pale reddish-yellow crystalline powder. Its unique structure, incorporating a fluorine atom on a pyridine ring, makes it a valuable intermediate in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Synonyms | 6-Fluoro-2-pyridinecarboxylic acid | |

| CAS Number | 402-69-7 | |

| Molecular Formula | C6H4FNO2 | |

| Molecular Weight | 141.10 g/mol | [1] |

| Appearance | White to pale reddish-yellow crystal or powder | |

| Melting Point | 138-143 °C | [1][2] |

| Purity | >98.0% | |

| Solubility | Soluble in water |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[3] |

Pictograms:

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or a face shield. | |

| Skin Protection | Protective gloves (e.g., nitrile rubber) and protective clothing. | |

| Respiratory Protection | A dust respirator (e.g., N95) should be worn, especially if dust is generated. |

Handling Procedures

Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to prevent the dispersion of dust. Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.

Caption: Standard workflow for handling this compound.

Storage Conditions

Store in a cool, dark, and dry place in a tightly sealed container. It is recommended to store under an inert gas. Keep away from incompatible materials such as oxidizing agents, alkalis, and acids.[3]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical attention if you feel unwell. | |

| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | |

| Ingestion | Rinse mouth. Seek medical attention if you feel unwell. |

Accidental Release Measures

For spills, wear appropriate PPE and avoid generating dust.[3][4] Collect the spilled material and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.

Caption: Emergency response workflow for a this compound spill.

Toxicological and Ecological Information

While comprehensive toxicological data is not available, the primary hazards are irritation to the skin, eyes, and respiratory system.[3] The ecotoxicological effects have not been fully investigated. Therefore, it is important to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[3][4]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols that specifically detail the use of this compound. As a versatile chemical intermediate, its application is highly dependent on the specific synthetic pathway being investigated. Researchers should develop their own detailed protocols based on the reaction stoichiometry, solvent selection, temperature control, and purification methods relevant to their target molecule. Standard laboratory safety procedures should always be followed.

References

A Technical Guide to the Potential Biological Activities of 6-Fluoropicolinic Acid Derivatives

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological profiles. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1] This guide focuses on the untapped potential of a specific, yet underexplored, class of molecules: 6-Fluoropicolinic acid derivatives .

Picolinic acid, a simple pyridine carboxylic acid isomer, has demonstrated a surprising breadth of biological effects, including broad-spectrum antiviral activity.[2] Its fluorinated counterpart, this compound, presents a versatile and highly promising scaffold for the development of novel therapeutic agents. While direct research on its derivatives is emerging, a comprehensive analysis of structurally related compounds, particularly the vast class of fluoroquinolone antibiotics and other fluorinated heterocycles, provides a strong, scientifically-grounded rationale for predicting their potential biological activities.[1][3][4]

This technical guide will synthesize field-proven insights and established methodologies to explore the most promising therapeutic avenues for this compound derivatives. We will delve into the mechanistic basis for their potential antiviral, anticancer, antibacterial, and enzyme inhibitory activities, providing detailed experimental protocols for their evaluation and highlighting key structure-activity relationships that can guide future drug discovery efforts.

Part 1: Antiviral Potential

The precedent for antiviral activity within this molecular family is strong. The parent compound, picolinic acid, has been shown to inhibit a range of viruses, including SARS-CoV-2 and Influenza A virus, primarily by interfering with the early stages of viral entry.[2] The introduction of a fluorine atom at the 6-position is hypothesized to enhance this intrinsic activity and potentially introduce new mechanisms of action.

Mechanistic Rationale: Dual-Target Inhibition

Drawing parallels from 6'-fluorinated aristeromycin analogues, a promising mechanism for this compound derivatives is the dual inhibition of viral and host-cell targets.[5] Many RNA viruses rely on a viral RNA-dependent RNA polymerase (RdRp) for replication and a host-cell enzyme, S-adenosyl-L-homocysteine (SAH) hydrolase, for the methylation of the viral RNA cap. A single compound capable of targeting both enzymes would represent a powerful, broad-spectrum antiviral strategy.

Proposed Signaling Pathway for Dual-Target Antiviral Activity

Caption: Dual-target antiviral mechanism of this compound derivatives.

Experimental Protocol: Antiviral Efficacy Screening

This protocol outlines a standard workflow for assessing the antiviral activity of synthesized this compound derivatives against a representative RNA virus, such as Influenza A virus.

1. Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration range at which the compounds are not toxic to the host cells.

-

Procedure:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM) and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or an appropriate solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the 50% cytotoxic concentration (CC50) value.[6]

-

2. Virus Yield Reduction Assay:

-

Objective: To quantify the reduction in infectious virus particles produced in the presence of the test compounds.

-

Procedure:

-

Seed MDCK cells in a 24-well plate and grow to confluence.

-

Infect the cells with Influenza A virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, remove the virus inoculum and add media containing non-toxic concentrations of the test compounds (as determined by the MTT assay).

-

Incubate for 24-48 hours.

-

Collect the supernatant and determine the viral titer using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Calculate the 50% effective concentration (EC50) and the Selectivity Index (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.[6]

-

3. Time-of-Addition Experiment:

-

Objective: To elucidate the stage of the viral life cycle inhibited by the compound.

-

Procedure:

-

Infect MDCK cells with Influenza A virus.

-

Add the test compound at different time points: during adsorption (-1 to 0 hours), post-infection (0, 1, 2, 4, 6 hours), or as a pre-treatment of cells before infection.[2][7]

-

Collect supernatants at a fixed time point (e.g., 8 hours post-infection) and measure viral yield.

-

Inhibition during pre-treatment or adsorption suggests targeting of viral entry, while inhibition when added post-infection points towards replication or later stages.

-

Part 2: Anticancer Activity

The structural similarity of this compound to the quinolone core provides a strong rationale for its investigation as an anticancer agent. Fluoroquinolones, such as ciprofloxacin, have been derivatized to create potent agents that exhibit cytotoxicity against a wide array of human cancer cell lines, including breast, lung, and prostate cancer.[1][8][9]

Mechanistic Rationale: Topoisomerase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer activity of fluoroquinolone derivatives is the inhibition of human topoisomerase II.[8][9] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand breaks in DNA, which triggers cell cycle arrest and ultimately apoptosis.

Proposed Workflow for Anticancer Evaluation

Caption: Experimental workflow for evaluating anticancer potential.

Experimental Protocol: In Vitro Anticancer Screening

1. Cell Proliferation Assay (MTT or SRB Assay):

-

Objective: To determine the cytotoxic activity of the compounds against various cancer cell lines.

-

Procedure:

-

Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[1][10]

-

Seed cells in 96-well plates and treat with a range of compound concentrations.

-

After 48-72 hours of incubation, perform an MTT or Sulforhodamine B (SRB) assay to quantify cell viability.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.

-

2. Cell Cycle Analysis:

-

Objective: To determine if the compounds induce cell cycle arrest.

-

Procedure:

-

Treat a selected cancer cell line (e.g., MCF-7) with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells, fix them in 70% ethanol, and stain the DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any arrest points. A common finding for this class of compounds is an arrest in the G2/M phase.[8]

-

3. Apoptosis Assay (Annexin V/PI Staining):

-

Objective: To confirm that cell death is occurring via apoptosis.

-

Procedure:

-

Treat cells with the test compound as described for the cell cycle analysis.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. This allows for the quantification of apoptosis induction.[10]

-

Quantitative Data from Related Compounds

To provide context for potential efficacy, the following table summarizes the IC50 values of related fluoroquinolone derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin-Thiadiazole Hybrid | SR-leukaemia | Growth Inhibition: 33-53% | [1] |

| Ciprofloxacin-Thiadiazole Hybrid | UO-31 renal cancer | Growth Inhibition: 55-64% | [1] |

| Ciprofloxacin-Chalcone Hybrid | HepG2 (Hepatoma) | 22.09 | [1] |

| N-acylated Ciprofloxacin | PC3 (Prostate) | 2.02 | [1] |

| Ciprofloxacin Hydrazide Analog | MCF-7 (Breast) | 2.45 - 9.06 | [8] |

Part 3: Antibacterial Potential

The fluoroquinolones are a cornerstone of antibacterial therapy, and their core structure is closely related to this compound. The 6-fluoro substituent is a hallmark of this class, being crucial for DNA gyrase binding and bacterial cell penetration.[4] Therefore, it is highly probable that this compound derivatives, particularly those with appropriate side chains, will exhibit antibacterial activity.

Mechanistic Rationale: Inhibition of DNA Gyrase and Topoisomerase IV

The mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][11]

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.

-

Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and rapid cell death.[3] The nature of the substituent at the C-7 position of the quinolone ring is known to heavily influence the spectrum and potency of activity.[11]